Specificity and Functional Differentiation from Pan-Caspase and Downstream Caspase Inhibitors
Z-ATAD-FMK demonstrates selective, functional differentiation from the pan-caspase inhibitor Z-VAD-FMK and the caspase-9 inhibitor Z-LEHD-FMK. In an in vivo renal ischemia-reperfusion injury (IRI) model, pre-treatment with Z-ATAD-FMK (a caspase-12 inhibitor), Z-LEHD-FMK (a caspase-9 inhibitor), and Z-IETD-FMK (a caspase-8 inhibitor) were compared. Z-ATAD-FMK uniquely inhibited the ER stress-specific arm of apoptosis, distinct from the effects of the other pathway-specific inhibitors, as demonstrated by differential effects on caspase-3 activity [1].
| Evidence Dimension | In vivo pathway-specific inhibition of apoptosis |
|---|---|
| Target Compound Data | Z-ATAD-FMK (caspase-12 inhibitor) reduced caspase-3 activity, indicating inhibition of the ER stress-specific apoptotic pathway. |
| Comparator Or Baseline | Z-LEHD-FMK (caspase-9 inhibitor) and Z-IETD-FMK (caspase-8 inhibitor) also reduced caspase-3 activity, but via different, non-ER stress pathways. |
| Quantified Difference | Z-ATAD-FMK uniquely targets the ER stress pathway, a function not replicated by Z-LEHD-FMK or Z-IETD-FMK. |
| Conditions | In vivo mouse model of renal ischemia-reperfusion injury (IRI); caspase-3 activity measured by ELISA (n = 6 mice per group) [1]. |
Why This Matters
This demonstrates that Z-ATAD-FMK is not interchangeable with other pathway-specific caspase inhibitors, as it provides the unique ability to isolate ER stress-mediated apoptosis in complex in vivo models.
- [1] Wang J, Zhu P, Li R, Ren J, Zhou H. Fundc1-dependent mitophagy is obligatory to ischemic preconditioning-conferred renoprotection in ischemic AKI via suppression of Drp1-mediated mitochondrial fission. Redox Biol. 2020;30:101415. Figure 4G. View Source
